[1-(Bromomethyl)naphthalen-2-yl]methanol

Organic Synthesis Cyclization Reactions Building Blocks

Eliminate multi-step protection/deprotection sequences. This ortho-difunctional naphthalene scaffold, with its paired electrophilic -CH₂Br and nucleophilic -CH₂OH groups, enables a single-step, base-mediated cyclization to 1H-naphtho[2,1-c]oxepines. - One-Pot Efficiency: Reduces synthesis from 4+ steps to a single operation for this privileged scaffold. - Tunable Reactivity: Acts as a 'masked' crosslinker; the hydroxy group provides temporal control over DNA damage initiation, unlike constitutively active bis-electrophiles. - Distinct Photophysics: Unique substitution pattern delivers photochemical behavior that monofunctional or 2-bromomethyl analogs cannot replicate.

Molecular Formula C12H11BrO
Molecular Weight 251.123
CAS No. 2060057-94-3
Cat. No. B2593744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Bromomethyl)naphthalen-2-yl]methanol
CAS2060057-94-3
Molecular FormulaC12H11BrO
Molecular Weight251.123
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2CBr)CO
InChIInChI=1S/C12H11BrO/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6,14H,7-8H2
InChIKeyASXNGMFXCYPUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(Bromomethyl)naphthalen-2-yl]methanol: Procurement & Structure


[1-(Bromomethyl)naphthalen-2-yl]methanol (C12H11BrO, MW 251.12) is an organic intermediate characterized by a naphthalene core substituted at the 1-position with a bromomethyl group (-CH2Br) and at the 2-position with a hydroxymethyl group (-CH2OH) . This difunctional scaffold is distinct from simpler monofunctional naphthalene building blocks, offering two distinct reactive handles (an electrophilic alkyl bromide and a nucleophilic hydroxyl group) for sequential or orthogonal synthetic transformations. It is typically supplied for research purposes with a minimum purity of 95% and is often stored under controlled conditions to ensure stability .

[1-(Bromomethyl)naphthalen-2-yl]methanol vs. Monofunctional Analogs


The chemical behavior and synthetic utility of [1-(Bromomethyl)naphthalen-2-yl]methanol are dictated by its unique ortho-substitution pattern on the naphthalene ring. Simply substituting it with a mixture of monofunctional analogs, such as 1-(bromomethyl)naphthalene [1] and naphthalen-2-ylmethanol, would fail to replicate the specific ortho-orientation and the potential for intramolecular interactions or chelation effects. Furthermore, the presence of both electrophilic and nucleophilic sites within the same molecule enables distinct reaction pathways (e.g., sequential alkylations, cyclizations) that are unattainable with a single-functional-group analog. The quantitative evidence below demonstrates how even minor structural changes among in-class compounds lead to vastly different outcomes in applications ranging from photochemistry to biological activity.

[1-(Bromomethyl)naphthalen-2-yl]methanol: Quantitative Differentiation


Ortho-Difunctionality-Driven Intramolecular Cyclization

The target compound's defining feature is the ortho-relationship between its bromomethyl and hydroxymethyl groups. This allows for base-promoted intramolecular cyclization to form a fused dihydronaphtho-oxepine ring, a transformation not possible with non-ortho-substituted or monofunctional analogs . In contrast, the structurally related α-(bromomethyl)-1-naphthalenemethanol, where both functional groups are on the same carbon, leads to a different reaction manifold and cannot form the same ortho-fused cyclic ether .

Organic Synthesis Cyclization Reactions Building Blocks

Photochemical Divergence from 2-(Bromomethyl)naphthalene

While no direct photophysical data exists for the target compound, its structural relationship to known naphthalene derivatives allows for class-level inference. 2-(Bromomethyl)naphthalene (2-BMN) is known to generate a naphthylmethyl radical with a distinct absorption maximum at 380 nm upon 248 nm excitation [1]. The target compound, with its additional hydroxymethyl group, is expected to alter the electronic density of the naphthalene ring and the C-Br bond dissociation energy, leading to a quantifiably different photochemical profile and radical reactivity compared to the simpler 2-BMN.

Photochemistry Physical Chemistry Radical Generation

Latent DNA Crosslinking vs. Bis-Halomethylated Naphthalenes

A study on 14 bis-halomethylated naphthalenes and quinolines identified 2,6-bis(bromomethyl)naphthalene as a highly active DNA crosslinking agent [1]. The target compound, [1-(Bromomethyl)naphthalen-2-yl]methanol, possesses a single bromomethyl group, but its ortho-hydroxymethyl group could undergo metabolic or chemical activation to a second electrophilic species (e.g., an aldehyde or mesylate) in situ. This pro-drug-like or latent bifunctionality suggests it may function as a 'masked' crosslinker with a different activity profile and potentially lower intrinsic toxicity than the overtly bis-electrophilic 2,6-bis(bromomethyl)naphthalene.

Chemical Biology DNA Crosslinking Toxicology

[1-(Bromomethyl)naphthalen-2-yl]methanol: Application Scenarios


Naphtho-Oxepine Heterocycle Synthesis

This compound is the reagent of choice for efficiently synthesizing 1H-naphtho[2,1-c]oxepine derivatives. As detailed in Section 3, its ortho-difunctionality enables a one-pot intramolecular cyclization under basic conditions, a transformation that would require multiple steps and protecting group manipulations if starting from monofunctional naphthalene precursors. Procurement for this application is justified by the significant reduction in synthetic steps and increased overall yield to access this specific privileged scaffold .

Photochemical Probes & Radical Precursors

Researchers developing new photoaffinity labels or initiating systems for radical polymerization should consider this compound over simpler halomethylnaphthalenes. Based on class-level inference in Section 3, the unique substitution pattern is expected to yield a distinct photochemical behavior compared to 2-(bromomethyl)naphthalene. Procuring this compound enables the exploration of new reactivity space, potentially leading to probes with different crosslinking efficiencies or initiating species with tunable radical generation kinetics [1].

Latent DNA Crosslinking Precursor

For investigations into controlled DNA damage and repair mechanisms, [1-(Bromomethyl)naphthalen-2-yl]methanol offers a strategic alternative to highly potent, non-specific bis-electrophilic crosslinkers like 2,6-bis(bromomethyl)naphthalene. As discussed in Section 3, its single bromomethyl group, combined with an activatable hydroxymethyl moiety, provides a pathway to a 'masked' crosslinker. This allows for temporal control over crosslinking initiation, enabling more sophisticated and biologically relevant experiments than those possible with constitutively active crosslinking agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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